Technical Guide: Chemical Properties and Stability of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
Technical Guide: Chemical Properties and Stability of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
[1]
Executive Summary
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene (CAS: 1876253-05-2) is a specialized aliphatic building block used primarily in medicinal chemistry and advanced organic synthesis.[1][2][3] Characterized by a neopentyl bromide motif protected by a benzyl ether , this molecule offers a unique combination of steric bulk and chemical stability.
Its primary utility lies in the introduction of the 3,3-dimethylbutyl chain—a structural motif known to enhance metabolic stability via the gem-dimethyl effect and increase lipophilicity in drug candidates. However, the steric hindrance inherent to its neopentyl structure presents specific reactivity challenges that researchers must navigate.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, stability profiles, and reactivity patterns, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Structural Analysis[4][5][6][7]
Physicochemical Properties
The following data summarizes the core physical and chemical characteristics of the compound.
| Property | Value / Description |
| IUPAC Name | [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene |
| CAS Number | 1876253-05-2 |
| Molecular Formula | C₁₃H₁₉BrO |
| Molecular Weight | 271.20 g/mol |
| Physical State | Colorless to pale yellow oil (at 25°C) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| LogP (Predicted) | ~4.8 (High Lipophilicity) |
| Boiling Point (Predicted) | ~320°C (at 760 mmHg) |
| Density (Predicted) | ~1.18 g/cm³ |
Structural Logic
The molecule consists of three distinct functional zones, each dictating specific chemical behaviors:
-
Benzyl Ether (Protecting Group): Provides stability against bases and mild oxidants/reductants.[1] It serves as a "mask" for the primary alcohol, allowing manipulation of the bromide terminus.
-
Gem-Dimethyl Linker: The 3,3-dimethyl substitution creates a quaternary carbon center.[1] This introduces significant steric bulk, influencing the conformation of the chain and retarding metabolic oxidation at the β-position.[1]
-
Neopentyl Bromide: The primary bromide is adjacent to a quaternary carbon. This is a classic neopentyl system , rendering the bromide exceptionally resistant to S_N2 nucleophilic substitution due to backside steric hindrance.
Figure 1: Functional zone analysis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene.[1]
Synthesis & Purification
The synthesis of [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene typically proceeds via the protection of its alcohol precursor.[1] The steric bulk of the gem-dimethyl group does not significantly hinder the etherification of the distal hydroxyl group.[1]
Primary Synthetic Route: Williamson Ether Synthesis
This protocol describes the benzylation of 4-bromo-3,3-dimethylbutan-1-ol .[1]
Precursors:
-
Substrate: 4-Bromo-3,3-dimethylbutan-1-ol (CAS: 2137640-71-0)[1]
-
Reagent: Benzyl Bromide (BnBr)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in oil)[1]
-
Solvent: Anhydrous THF or DMF[1]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Add 4-bromo-3,3-dimethylbutan-1-ol (1.0 equiv) dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the benzylation of the alcohol precursor.
Stability Profile
Understanding the stability limits of this molecule is critical for storage and subsequent reaction planning.
Thermal & Physical Stability[1]
-
Thermal: Stable up to ~150°C. Can be distilled under high vacuum, though flash chromatography is preferred to avoid potential elimination (HBr loss) at very high temperatures.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While not strictly air-sensitive, long-term exposure to oxygen can lead to slow oxidation of the benzylic position (forming benzaldehyde/benzoic acid impurities).[1]
Chemical Stability Matrix[1]
| Condition | Stability Rating | Notes |
| Aqueous Acid (pH < 2) | Low | Benzyl ethers are susceptible to hydrolysis/cleavage in strong acids (e.g., TFA, HBr).[1] |
| Aqueous Base (pH > 12) | High | Stable to NaOH, KOH, and carbonate bases even at elevated temperatures. |
| Oxidizing Agents | Moderate | Benzylic position is vulnerable to radical oxidation (e.g., DDQ, CAN). |
| Reducing Agents | Variable | Stable to NaBH₄, LiAlH₄. Cleaved by H₂/Pd (Hydrogenolysis).[1] |
| Nucleophiles | High | The neopentyl bromide is extremely resistant to displacement by amines, azides, or alkoxides. |
Reactivity & Applications
The "Neopentyl Problem" in Substitution
The most critical reactivity feature is the inertness of the bromide .
-
S_N2 Mechanism: The tert-butyl group adjacent to the reaction center blocks the backside attack trajectory required for S_N2 reactions.[1] Standard substitution conditions (e.g., NaN₃ in DMF) will likely fail or require extreme heating, leading to elimination side products.[1]
-
S_N1 Mechanism: Formation of a primary carbocation is energetically unfavorable. However, if forced (e.g., using Silver salts like AgBF₄), the primary cation will spontaneously rearrange via a 1,2-methyl shift to form a tertiary carbocation (tert-amyl type), leading to rearranged products.[1]
Strategy for Functionalization: To replace the Bromine, use radical-mediated reactions or metal-halogen exchange (Lithium-Halogen exchange) rather than direct nucleophilic substitution.[1]
Deprotection (Benzyl Cleavage)
To reveal the alcohol functionality:
-
Hydrogenolysis: H₂ (1 atm), Pd/C (10%), EtOH. This is the cleanest method.
-
Lewis Acid: BBr₃ in DCM at -78°C. (Caution: May affect the neopentyl bromide if warmed too aggressively).[1]
Application in Drug Design
This molecule acts as a donor for the 3,3-dimethylbutyl group.
-
Metabolic Blocking: Placing this group at a metabolic "hotspot" prevents hydroxylation/oxidation, extending the drug's half-life (
).[1] -
Lipophilic Anchor: The group increases
, improving membrane permeability for polar pharmacophores.
Figure 3: Reactivity pathways and steric limitations.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][4][5]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]
-
Incompatibility: Avoid contact with strong oxidizers and strong Lewis acids (unless cleavage is intended).[1]
References
-
Chemical Identity & CAS D
-
Benzyl Ether Protection Str
-
Neopentyl Substitution Dynamics
-
Catalog D
-
Source: BLD Pharm Product Catalog.[1]
-
Sources
- 1. 60789-54-0|((4-Bromobutoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 2. 941931-87-9_CAS号:941931-87-9_N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide - 化源网 [chemsrc.com]
- 3. 179993-02-3|(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 4. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]
- 5. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
